molecular formula C13H17FO2 B7992159 1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanone

1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanone

Cat. No.: B7992159
M. Wt: 224.27 g/mol
InChI Key: DVZWUEGTVPERRZ-UHFFFAOYSA-N
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Description

5’-Fluoro-3’-iso-pentoxyacetophenone is an organic compound with the molecular formula C13H17FO2 and a molecular weight of 224.27 g/mol . This compound is characterized by the presence of a fluorine atom at the 5’ position and an iso-pentoxy group at the 3’ position on the acetophenone core. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluoro-3’-iso-pentoxyacetophenone typically involves the reaction of 5-fluoroacetophenone with iso-pentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 5’-Fluoro-3’-iso-pentoxyacetophenone may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5’-Fluoro-3’-iso-pentoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 5’-Fluoro-3’-iso-pentoxybenzoic acid.

    Reduction: Formation of 5’-Fluoro-3’-iso-pentoxyacetophenol.

    Substitution: Formation of various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

5’-Fluoro-3’-iso-pentoxyacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-Fluoro-3’-iso-pentoxyacetophenone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5’-Fluoroacetophenone: Lacks the iso-pentoxy group, making it less hydrophobic.

    3’-Iso-pentoxyacetophenone: Lacks the fluorine atom, affecting its reactivity and biological activity.

    5’-Chloro-3’-iso-pentoxyacetophenone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

5’-Fluoro-3’-iso-pentoxyacetophenone is unique due to the combination of the fluorine atom and iso-pentoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[3-fluoro-5-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-9(2)4-5-16-13-7-11(10(3)15)6-12(14)8-13/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZWUEGTVPERRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=CC(=C1)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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